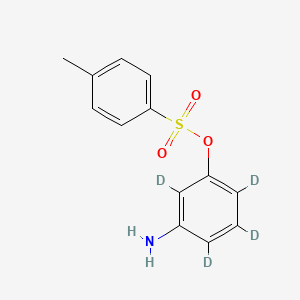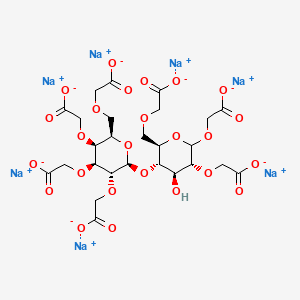
9-O-Benzenesulfonyl(+/-)-Tetrahydropalmatrubine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-O-Benzenesulfonyl (+/-)-Tetrahydropalmatrubine: is a synthetic organic compound that belongs to the class of tetrahydroprotoberberine alkaloids. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Benzenesulfonyl (+/-)-Tetrahydropalmatrubine typically involves multiple steps, starting from a suitable precursor such as tetrahydropalmatrubine. The key step is the introduction of the benzenesulfonyl group at the 9-O position. This can be achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the benzenesulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent. Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-O-Benzenesulfonyl (+/-)-Tetrahydropalmatrubine would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Tetrahydropalmatrubine: The parent compound without the benzenesulfonyl group.
Berberine: Another protoberberine alkaloid with well-known biological activities.
Palmatine: A related compound with similar structural features.
Properties
Molecular Formula |
C26H27NO6S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) benzenesulfonate |
InChI |
InChI=1S/C26H27NO6S/c1-30-23-10-9-17-13-22-20-15-25(32-3)24(31-2)14-18(20)11-12-27(22)16-21(17)26(23)33-34(28,29)19-7-5-4-6-8-19/h4-10,14-15,22H,11-13,16H2,1-3H3 |
InChI Key |
MNRJKZHYQJYPDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)



![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)







